1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

Tankyrase Inhibition Cancer Therapeutics Scaffold Optimization

1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 636564-06-2) is a partially saturated nitrogen-containing heterocycle, characterized by a 1,6-naphthyridine core with saturation at the 1,2,3,4-positions and an N-methyl substituent. This structural motif serves as the foundational scaffold for a class of highly potent tankyrase inhibitors.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B11924457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=CN=C2
InChIInChI=1S/C9H12N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h4-5,7H,2-3,6H2,1H3
InChIKeyOWAFGJDEDVTTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: Core Scaffold for Potent Tankyrase Inhibition and Privileged Drug Discovery Building Block


1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 636564-06-2) is a partially saturated nitrogen-containing heterocycle, characterized by a 1,6-naphthyridine core with saturation at the 1,2,3,4-positions and an N-methyl substituent. This structural motif serves as the foundational scaffold for a class of highly potent tankyrase inhibitors [1]. The compound exhibits distinct electronic and conformational properties compared to its fully aromatic counterpart, enabling specific interactions with biological targets [2].

Why 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine Cannot Be Substituted by Generic 1,6-Naphthyridine Analogs


The presence of the saturated tetrahydro ring and the N-methyl group in 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is not a trivial structural variation but a critical determinant of biological activity. Studies demonstrate that the introduction of a ring nitrogen into carbocyclic isoquinolinone/quinazolinone tankyrase inhibitors results in a >1000-fold loss in potency [1]. Remarkably, this activity is fully restored only upon saturation of the pyridine ring to yield the 1,2,3,4-tetrahydro-1,6-naphthyridine core, highlighting that generic, fully aromatic 1,6-naphthyridine derivatives cannot functionally replace this specific scaffold [1]. Furthermore, the N-methyl group modulates the electronic environment, influencing basicity and target engagement .

Quantitative Differentiation of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: Head-to-Head Evidence for Scientific Selection


Potency Restoration: Tetrahydro Core Enables Low-Nanomolar Tankyrase Inhibition Compared to Inactive Aromatic Analogs

Derivatives of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine, specifically 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones, exhibit potent tankyrase inhibition with IC50 values as low as 2 nM [1]. In stark contrast, the introduction of a ring nitrogen into analogous carbocyclic isoquinolinone and quinazolinone scaffolds results in a >1000-fold loss in activity, rendering them essentially inactive [1]. This underscores that the specific 1,2,3,4-tetrahydro-1,6-naphthyridine core is indispensable for achieving potent target engagement.

Tankyrase Inhibition Cancer Therapeutics Scaffold Optimization

Isoform Selectivity: 70-Fold Preference for Tankyrase-2 Over Tankyrase-1

The 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine scaffold facilitates the design of tankyrase inhibitors with remarkable isoform selectivity. A specific derivative, 7-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one, demonstrates a 70-fold selectivity for inhibiting tankyrase-2 (TNKS2) over tankyrase-1 (TNKS1) [1]. This level of selectivity is not observed with the aromatic naphthyridine counterparts and is critical for delineating the distinct biological roles of these closely related PARP enzymes.

Tankyrase Selectivity PARP Superfamily Target Engagement

Scaffold Privilege: Tetrahydro-1,6-naphthyridine Core is Validated in Multiple High-Value Drug Discovery Programs

The tetrahydro-1,6-naphthyridine core is a validated privileged scaffold in drug discovery beyond tankyrase inhibition. A closely related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold forms the basis of TAK-828F, a potent RORγt inverse agonist developed for autoimmune diseases [1]. This parallel application underscores the broader utility of the partially saturated naphthyridine framework in achieving high target affinity and favorable drug-like properties. The 1,2,3,4-tetrahydro regioisomer offers a distinct conformational and electronic landscape, enabling exploration of chemical space inaccessible to the 5,6,7,8-tetrahydro variant.

Privileged Scaffold RORγt Inverse Agonist Autoimmune Diseases

Electronic Differentiation: N-Methylation Modulates Basicity and Solubility Profile

The N-methyl substituent in 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine imparts a distinct electronic profile compared to its non-methylated counterpart. The parent 1,2,3,4-tetrahydro-1,6-naphthyridine has a predicted pKa of 9.89±0.20, indicative of a weakly basic tertiary amine . N-Methylation typically increases basicity by approximately 0.5-1 pKa unit due to inductive electron donation, which can enhance aqueous solubility under physiological conditions and modulate target binding interactions. This modification provides a tunable handle for optimizing pharmacokinetic properties in lead series derived from this scaffold.

Physicochemical Properties Basicity Solubility Optimization

High-Value Research and Industrial Applications for 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine


Lead Optimization in Tankyrase-Targeted Oncology Programs

1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine serves as the optimal starting scaffold for synthesizing potent and selective tankyrase inhibitors. Its use enables access to compounds with IC50 values as low as 2 nM and up to 70-fold selectivity for TNKS2 over TNKS1 [1]. This scaffold is directly applicable to drug discovery efforts targeting the Wnt/β-catenin signaling pathway in colorectal cancer and other malignancies where tankyrase inhibition is therapeutically relevant.

Scaffold-Hopping and Core Replacement in Kinase and Nuclear Receptor Modulator Discovery

The 1,2,3,4-tetrahydro-1,6-naphthyridine core represents a privileged scaffold with proven utility in high-affinity ligand design. Its successful deployment in tankyrase inhibition [1] and the parallel application of the 5,6,7,8-tetrahydro isomer in RORγt inverse agonist development [2] validate its use in scaffold-hopping strategies. Researchers seeking novel cores for challenging targets such as kinases, nuclear receptors, or other ATP- or NAD+-binding proteins can leverage this scaffold to explore uncharted chemical space.

Synthesis of Specialized Chemical Libraries for Fragment-Based Drug Discovery

Given its unique combination of a saturated ring and an N-methyl group, this compound is an ideal building block for generating diverse fragment libraries. Its predicted basicity profile (pKa ~10.4-10.9) makes it suitable for designing fragments with enhanced solubility and target engagement. Procurement of this specific scaffold enables the construction of focused libraries for screening against novel targets where the tetrahydro-naphthyridine core is hypothesized to confer binding advantages over planar aromatic systems.

Mechanistic Probe Development for PARP Superfamily Enzymology

The high isoform selectivity (70-fold for TNKS2) demonstrated by derivatives of this scaffold [1] makes it a valuable starting point for developing chemical probes to dissect the distinct biological functions of tankyrase-1 and tankyrase-2. Such probes are essential for target validation studies and for understanding the complex roles of poly(ADP-ribosyl)ation in cellular processes, including telomere maintenance and mitosis.

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